molecular formula C8H9N3OS B15217956 7-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 29877-78-9

7-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B15217956
CAS No.: 29877-78-9
M. Wt: 195.24 g/mol
InChI Key: JCQKEXIGDGUONW-UHFFFAOYSA-N
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Description

7-Methyl-2-(methylthio)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is of significant interest due to its potential biological activities and its structural resemblance to purine bases, which are fundamental components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(methylthio)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core structure with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(methylthio)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The methylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-Methyl-2-(methylthio)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its structural similarity to purine bases makes it a candidate for studying nucleic acid interactions and enzyme inhibition.

    Industry: Used in the synthesis of various organic compounds and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(methylthio)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with biological macromolecules. Its structural resemblance to purine bases allows it to mimic or interfere with nucleic acid processes. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antiviral or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    7-Deazaadenine: A compound with a similar pyrrolopyrimidine core but lacking the methylthio group.

    4-Methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine: Another heterocyclic compound with a different ring structure but similar functional groups.

Uniqueness

7-Methyl-2-(methylthio)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to the presence of both a methylthio group and a methyl group, which confer distinct chemical properties and potential biological activities

Properties

CAS No.

29877-78-9

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

7-methyl-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H9N3OS/c1-11-4-3-5-6(11)9-8(13-2)10-7(5)12/h3-4H,1-2H3,(H,9,10,12)

InChI Key

JCQKEXIGDGUONW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=C(NC2=O)SC

Origin of Product

United States

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